molecular formula C24H26FN3O B2906291 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1049439-78-2

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2906291
CAS No.: 1049439-78-2
M. Wt: 391.49
InChI Key: JKZBFYJCZKCADX-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a piperazine-acetamide derivative characterized by a 2-fluorophenyl-substituted piperazine ring linked via an ethyl chain to a naphthalen-1-yl acetamide moiety.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O/c25-22-10-3-4-11-23(22)28-16-14-27(15-17-28)13-12-26-24(29)18-20-8-5-7-19-6-1-2-9-21(19)20/h1-11H,12-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZBFYJCZKCADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention for its biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring linked to a 2-fluorophenyl group and an ethyl chain that connects to a naphthamide moiety . This unique structure contributes to its specificity and potential efficacy in targeting biological pathways.

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs are vital for the transport of nucleosides across cell membranes, influencing nucleotide synthesis and adenosine regulation.

Mode of Action

The compound exerts its effects by inhibiting the function of ENTs, leading to a reduction in the maximum rate (Vmax) of uridine uptake without affecting the Michaelis constant (Km), indicating a non-competitive inhibition mechanism. This inhibition disrupts nucleotide synthesis, which can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.

Biochemical Pathways

Inhibition of ENTs affects nucleoside transport, which is crucial for nucleotide synthesis and regulation of adenosine function. The resulting changes can impact cellular processes such as:

  • Cell proliferation
  • Apoptosis
  • Metabolic regulation

In Vitro Studies

Recent studies have demonstrated that this compound shows significant inhibitory activity against ENT1 and ENT2. For instance, in nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2, the compound exhibited selective inhibition with IC50 values indicating its potency .

Case Studies

A comparative analysis of various analogues revealed that while some derivatives showed negligible effects on both ENT1 and ENT2, others demonstrated considerable selectivity towards ENT2. For example, one analogue was found to be 5 to 10 times more selective to ENT2 than ENT1, suggesting potential therapeutic applications in targeting specific nucleoside transport pathways .

Data Table: Biological Activity Summary

Compound NameTargetIC50 (µM)SelectivityComments
This compoundENT1171.11ModerateNon-competitive inhibitor
This compoundENT236.82HighMore selective towards ENT2

Comparison with Similar Compounds

Substitutions on the Piperazine Ring

  • N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide (CAS 1049439-17-9): Replaces the 2-fluorophenyl group with 4-methoxyphenyl. Molecular weight: 403.5 vs. ~398 for the target compound.
  • 2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897618-28-9) :

    • Features a sulfonyl bridge between the piperazine and ethyl chain.
    • Molecular weight: 423.3.
    • The sulfonyl group introduces steric hindrance and polar interactions, likely reducing membrane permeability compared to the target compound’s direct ethyl linkage .

Modifications to the Acetamide Group

  • 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15, ) :

    • Replaces the naphthyl group with a p-tolyl-substituted thiazole ring.
    • Molecular weight: 410.51.
    • The thiazole moiety introduces hydrogen-bonding capacity, which may enhance solubility but reduce lipophilicity relative to the naphthyl group .
  • N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () :

    • Substitutes the naphthyl group with a 4-fluorophenyl and adds a tosyl (sulfonyl) group on piperazine.
    • The tosyl group’s bulkiness may impede receptor access, while the fluorophenyl retains electron-withdrawing effects .

Linker Chemistry

  • N-(2-(2-(4-(naphthalen-1-yl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () :
    • Uses an ethoxyethyl linker and positions the naphthyl group on the piperazine.
    • The extended linker and altered naphthyl placement may shift binding orientation in receptor pockets compared to the target compound’s structure .

Pharmacological and Structural Insights

Binding Affinity and Selectivity

While direct binding data for the target compound are unavailable, analogous compounds highlight trends:

  • Fluorine substituents on phenyl-piperazine derivatives (e.g., 2-fluorophenyl) improve binding affinity to receptors like CB2 due to enhanced lipophilicity and steric fit .
  • Naphthyl groups, as in the target compound, promote π-π stacking in hydrophobic receptor domains, a feature absent in smaller aromatic analogs (e.g., thiazole or phenyl derivatives) .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Piperazine Functionalization : Introduce the 2-fluorophenyl group to the piperazine ring via nucleophilic substitution or coupling reactions under reflux conditions (e.g., using DCM or THF as solvents) .

Acetamide Formation : Couple the naphthalen-1-ylacetic acid moiety to the piperazine-ethylamine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Purification : Employ flash column chromatography (e.g., silica gel, 3:7 EtOAc/hexanes) and recrystallization to isolate the pure product .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H NMR (e.g., δ 7.80–7.92 ppm for naphthalene protons) and 13C^{13}C NMR to confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ ion) .
  • X-ray Crystallography : For crystalline derivatives, use SHELX software for structure refinement (e.g., bond angles, torsion analysis) .

Q. What preliminary biological assays are used to assess its activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) via Ellman’s assay or kinase targets (e.g., ATP-binding assays) using recombinant enzymes .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to evaluate affinity .

Advanced Research Questions

Q. How can synthetic yields be optimized for piperazine-ethylamine intermediates?

  • Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution efficiency .
  • Catalysis : Use Pd catalysts for aryl-piperazine coupling to reduce side products .
  • Automated Systems : Implement flow chemistry for continuous synthesis and real-time monitoring .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50_{50})?

  • Methodological Answer :

  • Assay Standardization : Control variables like buffer pH, temperature, and enzyme source (e.g., human vs. recombinant) .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
  • Metabolic Stability Testing : Use liver microsomes to rule out pharmacokinetic interference .

Q. How is the mechanism of action investigated at the molecular level?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE or kinase active sites .
  • Mutagenesis Studies : Create receptor mutants (e.g., π-stacking residues) to validate binding hypotheses .
  • Cryo-EM/X-ray Co-crystallization : Resolve ligand-enzyme complexes to identify critical binding motifs .

Q. What analytical methods ensure compound stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (pH 1–13), then analyze via HPLC-MS .
  • Long-term Stability : Store samples at -80°C with desiccants and monitor degradation over 6–12 months .

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